methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride
CAS No.: 457654-75-0
Cat. No.: VC11503020
Molecular Formula: C10H13Cl2NO2
Molecular Weight: 250.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 457654-75-0 |
|---|---|
| Molecular Formula | C10H13Cl2NO2 |
| Molecular Weight | 250.1 |
| IUPAC Name | methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
| SMILES | COC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl |
Introduction
Chemical Overview and Structural Properties
Molecular Characteristics
Methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride belongs to the class of halogenated aromatic amino acid esters. Its molecular formula, C₁₀H₁₃Cl₂NO₂, corresponds to a molecular weight of 250.1 g/mol. The IUPAC name, methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate;hydrochloride, reflects its stereochemical configuration (R-configuration at the second carbon) and the presence of a hydrochloride salt.
Key Structural Features:
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Chiral center: The (2R) configuration ensures enantiomeric purity, critical for interactions with biological targets.
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3-Chlorophenyl group: Enhances lipophilicity and influences binding affinity in enzyme-substrate interactions.
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Ester functional group: Provides a handle for further chemical modifications, such as hydrolysis or transesterification.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 457654-75-0 |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ |
| Molecular Weight | 250.1 g/mol |
| SMILES Notation | COC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl |
| Purity | ≥95% (HPLC) |
The compound’s stereochemistry is validated by its Standard InChI:
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis begins with 3-chlorophenylalanine, which undergoes esterification with methanol in the presence of hydrochloric acid. Key steps include:
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Acid-Catalyzed Esterification: The carboxylic acid group of 3-chlorophenylalanine reacts with methanol under reflux, facilitated by HCl.
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Salt Formation: The amino group is protonated by HCl, forming the hydrochloride salt.
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Purification: Recrystallization or chromatography isolates the enantiomerically pure product.
Reaction Conditions:
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Temperature: 60–80°C (reflux)
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Solvent: Methanol
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Catalyst: Concentrated HCl
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Yield: ~70–85% (optimized protocols)
Industrial Production
Industrial processes employ batch reactors with automated temperature and pH control to ensure reproducibility. Continuous flow systems are under exploration to enhance scalability. Post-synthesis, high-performance liquid chromatography (HPLC) achieves ≥95% purity, meeting pharmaceutical-grade standards.
Chemical Reactivity and Functional Transformations
Reactivity of Functional Groups
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Amino Group (-NH₃⁺): Participates in nucleophilic substitutions (e.g., acylation, alkylation) to form amides or secondary amines.
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Ester Group (-COOCH₃): Hydrolyzes under acidic or basic conditions to yield carboxylic acids.
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Chlorophenyl Ring: Undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) at the meta position.
Example Reactions:
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Hydrolysis:
(Acidic conditions yield the free amino acid; basic conditions produce the carboxylate salt.) -
Reductive Amination:
The amino group reacts with ketones or aldehydes in the presence of NaBH₃CN to form secondary amines.
Applications in Scientific Research
Medicinal Chemistry
The compound’s chiral backbone mimics natural amino acids, making it a scaffold for peptidomimetics and enzyme inhibitors. Recent studies highlight its potential in:
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Anticancer Agents: Derivatives inhibit tyrosine kinases involved in tumor proliferation.
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Neurological Therapeutics: Modulation of GABA receptors for epilepsy treatment.
Organic Synthesis
As a building block, it facilitates asymmetric synthesis of complex molecules. For example:
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Chiral Auxiliaries: Directing stereoselective reactions in total synthesis.
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Ligand Design: Coordinating metal catalysts in cross-coupling reactions.
Recent Advances and Future Directions
Current Research Trends
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Structure-Activity Relationship (SAR) Studies: Optimizing substituents for enhanced bioavailability.
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Prodrug Development: Esterase-triggered release of active pharmaceuticals.
Challenges and Opportunities
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Scalability: Improving continuous flow synthesis for cost-effective production.
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Toxicology Profiles: Establishing in vivo safety data for preclinical trials.
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